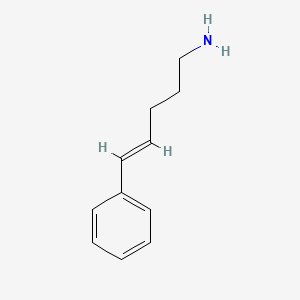
5-Phenylpent-4-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpent-4-en-1-amine is an organic compound with the molecular formula C11H15N. It is a primary amine with a phenyl group attached to the fourth carbon of a pentene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic amine, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under different conditions.
Reduction: The double bond in the pentene chain can be reduced to form 5-phenylpentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitro-5-phenylpent-4-en-1-amine, 5-phenylpent-4-en-1-nitrile.
Reduction: 5-Phenylpentan-1-amine.
Substitution: N-acyl-5-phenylpent-4-en-1-amine, N-sulfonyl-5-phenylpent-4-en-1-amine.
Wissenschaftliche Forschungsanwendungen
5-Phenylpent-4-en-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond instead of a double bond.
5-Phenylpent-1-en-4-yne: Another structural isomer with a different position of the double and triple bonds.
Uniqueness
5-Phenylpent-4-en-1-amine is unique due to its combination of an aromatic ring and an aliphatic amine, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(E)-5-phenylpent-4-en-1-amine |
InChI |
InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+ |
InChI-Schlüssel |
PNXDDJPALLQFMY-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CCCN |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


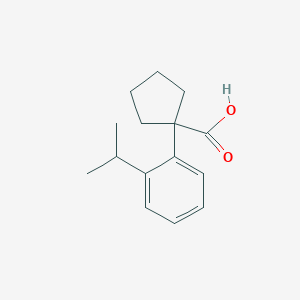

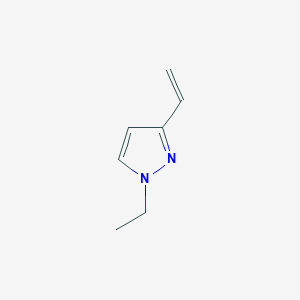

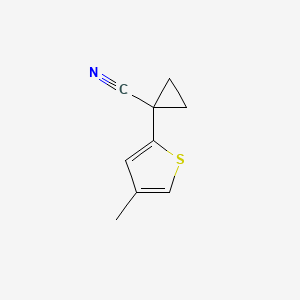
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
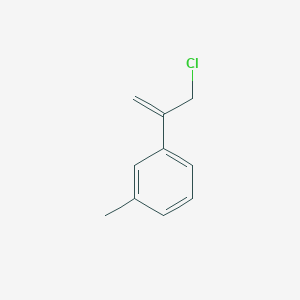
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
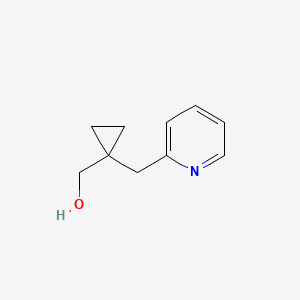
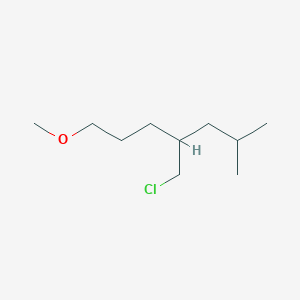
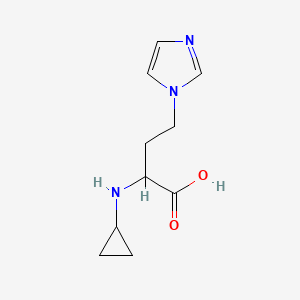
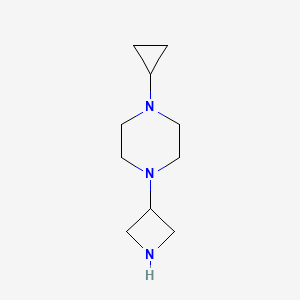

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
